N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine
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Overview
Description
N-(2-{bicyclo[221]heptan-2-yl}ethyl)cyclopropanamine is a synthetic organic compound characterized by a unique bicyclic structureIts molecular formula is C₁₂H₂₁N, and it has a molecular weight of 179.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Alkylation: The bicyclic compound is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the alkylation and cyclopropanation steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or halogenated derivatives.
Scientific Research Applications
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for a unique binding affinity, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide: Similar bicyclic structure but with a chloropropanamide group.
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide: Used as a CXCR2 antagonist.
Uniqueness
N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine is unique due to its specific combination of a bicyclic structure with a cyclopropanamine group, which provides distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-10-7-9(1)8-11(10)5-6-13-12-3-4-12/h9-13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFUEVXXCHEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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